Copper(II) acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

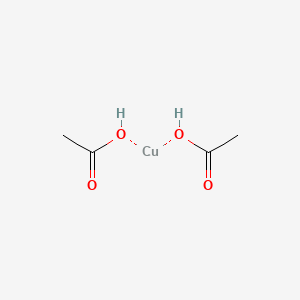

Copper(II) acetate, also known as cupric acetate, is a chemical compound with the formula Cu(C₂H₃O₂)₂. It is a dark green crystalline solid that has been used since ancient times as a fungicide and green pigment. Today, it is widely utilized as a reagent in the synthesis of various inorganic and organic compounds .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Copper(II) acetate can be synthesized through several methods. One common method involves reacting metallic copper with acetic acid in the presence of air. Initially, copper reacts with acetic acid to form copper(I) acetate, which is then oxidized by oxygen in the air to form this compound: [ 2 \text{Cu} + 4 \text{CH}_3\text{COOH} \rightarrow 2 \text{Cu(CH}_3\text{COO)}_2 + \text{H}_2 ] [ 4 \text{Cu(CH}_3\text{COO)}_2 + \text{O}_2 \rightarrow 2 \text{Cu}_2(\text{CH}_3\text{COO)}_4 + 2 \text{H}_2\text{O} ]

Industrial Production Methods: Anhydrous this compound can be produced by heating the monohydrate form at 100°C in a vacuum. Another method involves heating or refluxing the monohydrate at 90°C and then washing the insoluble product with diethyl ether .

Análisis De Reacciones Químicas

Types of Reactions: Copper(II) acetate undergoes various types of reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: this compound can act as an oxidizing agent in organic synthesis. For example, it can oxidize alcohols to aldehydes or ketones.

Reduction: It can be reduced to copper(I) acetate by heating with copper metal.

Substitution: this compound can participate in substitution reactions, such as the formation of copper(II) acetylides with terminal alkynes.

Major Products:

Oxidation: Aldehydes, ketones

Reduction: Copper(I) acetate

Substitution: Copper(II) acetylides

Aplicaciones Científicas De Investigación

Copper(II) acetate is used in a variety of scientific research applications:

Chemistry: It is used as a catalyst in organic reactions, such as the Eglinton coupling and cyclopropanation reactions.

Biology: It is used in biochemical applications, including DNA extraction.

Industry: It is used in pigments, textile dyeing, and as an antioxidant and stabilizer in food-grade polymers.

Mecanismo De Acción

Copper(II) acetate exerts its effects through various mechanisms:

Oxidation: It acts as an oxidizing agent, facilitating the transfer of electrons in chemical reactions.

Catalysis: It promotes the formation of carbon-carbon or carbon-heteroatom bonds in organic synthesis.

Molecular Targets and Pathways: this compound can interact with enzymes and proteins, affecting their function and activity.

Comparación Con Compuestos Similares

Copper(I) acetate: Unlike copper(II) acetate, copper(I) acetate is colorless and diamagnetic.

Copper(II) acetylacetonate: This compound is used as a catalyst in various organic reactions.

Copper(II) sulfate: Another copper(II) compound, commonly used as a fungicide and in electroplating.

Uniqueness: this compound is unique due to its ability to act as both an oxidizing agent and a catalyst in organic synthesis. Its versatility in various chemical reactions and applications makes it a valuable compound in scientific research and industry .

Propiedades

Fórmula molecular |

C4H8CuO4 |

|---|---|

Peso molecular |

183.65 g/mol |

Nombre IUPAC |

acetic acid;copper |

InChI |

InChI=1S/2C2H4O2.Cu/c2*1-2(3)4;/h2*1H3,(H,3,4); |

Clave InChI |

KTALHGBASZYOKZ-UHFFFAOYSA-N |

SMILES canónico |

CC(=O)O.CC(=O)O.[Cu] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(2-Nitroprop-1-en-1-yl)benzo[d][1,3]dioxole](/img/structure/B8813228.png)